5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione
Overview
Description
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is known for its unique structure, which includes a phenylethyl group attached to an imidazolidine-2,4-dione core. This compound is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
The primary targets of 5-Methyl-5-phenethyl-imidazolidine-2,4-dione are Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These proteins belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
The compound interacts with its targets through a dual-inhibitory mechanism . Sequence alignments of binding site residues identified conserved residues; GLY1185 and ILE1224 in TNKS-1 and PHE1035 and PRO1034 in TNKS-2 as crucial mediators of the dual binding mechanism . These residues have high per-residue energy contributions and consistent high-affinity interactions .
Biochemical Pathways
The compound affects the Wnt β-catenin pathway . This pathway is responsible for various cellular processes and is known to be involved in various oncogenic pathways .
Result of Action
The binding of 5-Methyl-5-phenethyl-imidazolidine-2,4-dione to TNKS-1 and TNKS-2 results in similar structural changes characterized by increased flexibility and solvent assessible surface area of the residues . This suggests an analogous structural binding mechanism .
Preparation Methods
The synthesis of 5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-phenylethylamine with methyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium hydride or sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
5,5-dimethyl-2,4-imidazolidinedione: This compound has two methyl groups instead of a phenylethyl group, leading to different chemical properties and applications.
5-methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(10(15)13-11(16)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQYGDKEPFRUBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283089 | |
Record name | 5-Methyl-5-phenethyl-imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91566-67-5, 5472-90-2 | |
Record name | NSC240483 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002639289 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-5-phenethyl-imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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